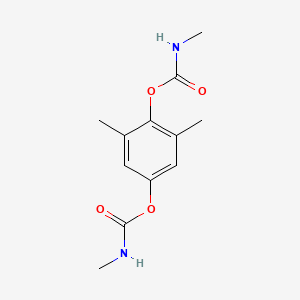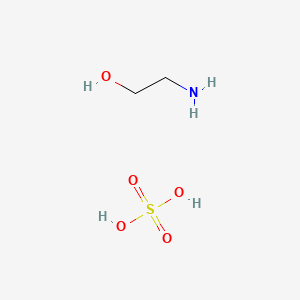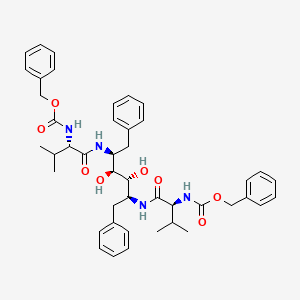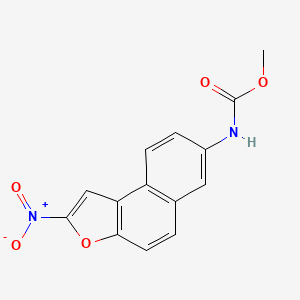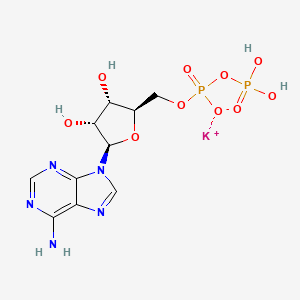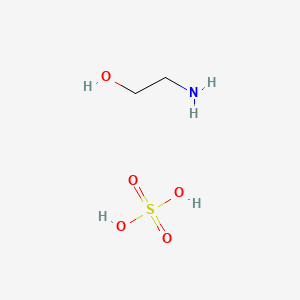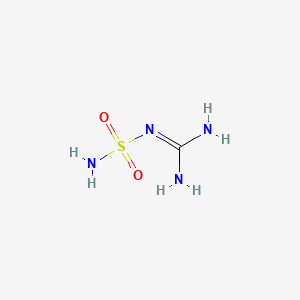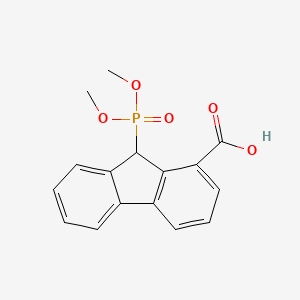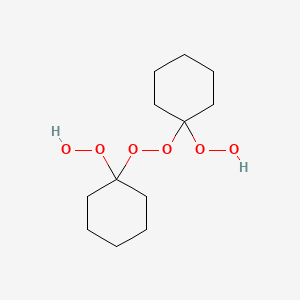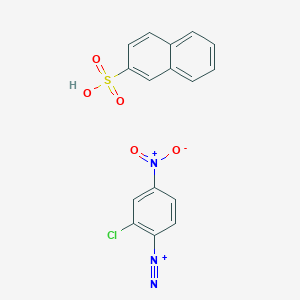
2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid is a complex organic compound that combines the properties of both diazonium salts and sulfonic acids. This compound is known for its unique chemical reactivity and is used in various industrial and research applications.
Preparation Methods
The synthesis of 2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid typically involves the diazotization of 2-chloro-4-nitroaniline followed by coupling with naphthalene-2-sulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt . Industrial production methods may involve large-scale batch processes with stringent controls on temperature and pH to maintain product quality .
Chemical Reactions Analysis
2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can couple with phenols and amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid is utilized in several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and other complex organic molecules.
Biology: It can be used as a labeling reagent for proteins and nucleic acids.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through electrophilic aromatic substitution reactions. The diazonium group acts as an electrophile, facilitating the formation of new bonds with nucleophilic species. The nitro and sulfonic acid groups influence the reactivity and stability of the compound, making it suitable for various applications.
Comparison with Similar Compounds
Similar compounds include other diazonium salts and sulfonic acids, such as:
- 2-Chloro-4-nitrobenzenediazonium chloride
- Naphthalene-1-sulfonic acid
- 2-Naphthol-6-sulfonic acid
Compared to these compounds, 2-Chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid offers unique reactivity due to the combination of its functional groups, making it particularly valuable in dye synthesis and other specialized applications .
Properties
Molecular Formula |
C16H11ClN3O5S+ |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C6H3ClN3O2/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;7-5-3-4(10(11)12)1-2-6(5)9-8/h1-7H,(H,11,12,13);1-3H/q;+1 |
InChI Key |
LKBPUFYOZCBOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


